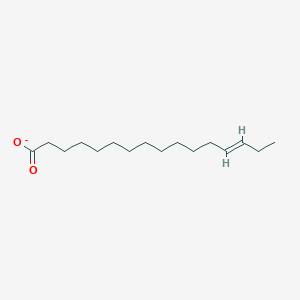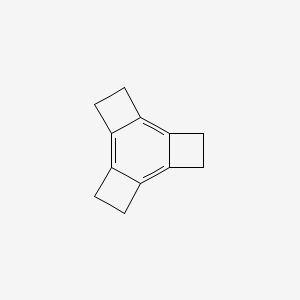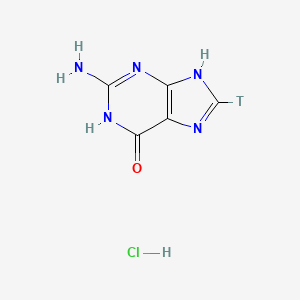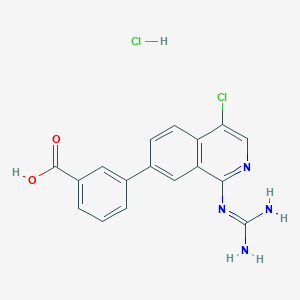
1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, introduction of the guanidino group, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline
- 1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline sulfate
Uniqueness
1-Guanidino-4-chloro-7-(3-carboxy-phenyl)isoquinoline hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14Cl2N4O2 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C17H13ClN4O2.ClH/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24;/h1-8H,(H,23,24)(H4,19,20,21,22);1H |
Clave InChI |
SWURNHDNFQEFIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


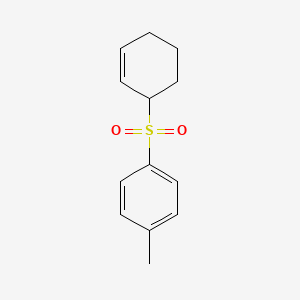

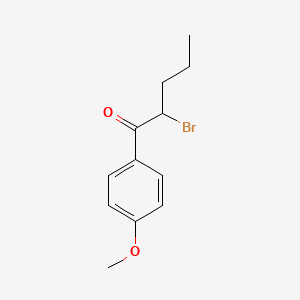
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/no-structure.png)
